molecular formula C10H12N2O2 B1335560 2-(Allyloxy)benzohydrazide CAS No. 18167-41-4

2-(Allyloxy)benzohydrazide

Cat. No. B1335560
CAS RN: 18167-41-4
M. Wt: 192.21 g/mol
InChI Key: IMBKJYHONFLHFH-UHFFFAOYSA-N
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Description

“2-(Allyloxy)benzohydrazide” is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .


Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)benzohydrazide” is represented by the InChI code: 1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-(Allyloxy)benzohydrazide” appears as a white crystalline or powder state . It has a molecular weight of 192.22 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Derivatives : 2-(Allyloxy)benzohydrazide derivatives have been synthesized and studied for various biological activities. For instance, derivatives with 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] groups were found to exhibit significant analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).
  • Antimicrobial and Anticancer Evaluation : Another study reported the synthesis and evaluation of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, demonstrating potent antimicrobial and anticancer properties. This highlights the potential of benzohydrazide derivatives in medicinal chemistry (Kumar et al., 2017).

Advanced Applications

  • Alzheimer's Disease Research : Hydrazone derivatives of 2-(benzamido) benzohydrazide have been evaluated as potential agents against Alzheimer's disease. They exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's therapy (Kausar et al., 2021).
  • Cardioprotective Effects : A specific benzohydrazide derivative demonstrated protective effects against cardiac remodeling in myocardial infarction models. This suggests a potential application in cardiovascular therapy (Emna et al., 2020).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Benzohydrazide derivatives have been investigated for their role as corrosion inhibitors. They demonstrate strong protective abilities against corrosion in metals, which is crucial for industrial applications (Shahabi et al., 2019).

Miscellaneous Applications

  • Organic Synthesis : The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a starting material or intermediate in organic synthesis processes (Das et al., 2011).
  • Photophysical Properties : The study of luminescent organoboron compounds derived from salicylidenebenzohydrazide has shed light on their potential use in photophysical applications (Chan-Navarro et al., 2013).

Safety And Hazards

The safety information available indicates that “2-(Allyloxy)benzohydrazide” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKJYHONFLHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406520
Record name 2-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)benzohydrazide

CAS RN

18167-41-4
Record name 2-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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